tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, a morpholine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate typically involves multiple steps. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its unique structural features .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 2-amino phenylcarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
- **tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
Uniqueness: tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H27N3O3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2-morpholin-4-ylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19(4)12-13-11-14(18)5-6-15(13)20-7-9-22-10-8-20/h5-6,11H,7-10,12,18H2,1-4H3 |
InChI Key |
MAAANNOXLUWFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
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